REACTION_SMILES
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[C:29]([CH3:30])(=[O:31])[N:32]1[CH2:33][CH2:34][NH:35][CH2:36][CH2:37]1.[CH:38]([Cl:39])([Cl:40])[Cl:41].[Cl:18][c:19]1[n:20][c:21]([Cl:28])[cH:22][cH:23][c:24]1[N+:25](=[O:26])[O-:27].[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]([Cl:7])[n:8]1.[OH:9][N+:10](=[O:11])[O-:12].[S:13](=[O:14])(=[O:15])([OH:16])[OH:17]>>[c:19]1([N:35]2[CH2:34][CH2:33][N:32]([C:29]([CH3:30])=[O:31])[CH2:37][CH2:36]2)[n:20][c:21]([Cl:28])[cH:22][cH:23][c:24]1[N+:25](=[O:26])[O-:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)N1CCN(c2nc(Cl)ccc2[N+](=O)[O-])CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |